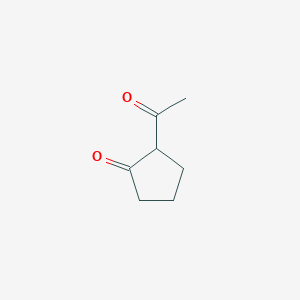
2-Acetylcyclopentanone
Übersicht
Beschreibung
2-Acetylcyclopentanone (2-ACP) is a β-dicarbonyl compound . It has a molecular formula of C7H10O2 and a molecular weight of 126.15 g/mol . The compound undergoes keto-enol isomerization .
Synthesis Analysis
The synthesis of 2-Acetylcyclopentanone involves the retro-Claisen-type C–C bond cleavage of diketones with a tropylium catalyst . This reaction is temperature-dependent and requires elevated temperatures to effectively promote the C–C bond cleavage .Molecular Structure Analysis
The molecular structure of 2-Acetylcyclopentanone includes an acetyl substituent and a five-membered ring . The compound exists in the gas phase and in low-polarity cyclohexane as a mixture of four rotamers .Chemical Reactions Analysis
2-Acetylcyclopentanone undergoes keto-enol isomerization . It also participates in retro-Claisen-type reactions . In chemico studies and quantum mechanical calculations indicate that 2-ACP acts as a surrogate nucleophilic target for reactive electrophilic metabolites .Physical And Chemical Properties Analysis
2-Acetylcyclopentanone is a liquid at room temperature . It has a refractive index of 1.489 and a density of 1.043 g/mL at 25 °C . The compound has a boiling point of 72-75 °C at 8 mmHg .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Hepatoprotective Agent
2-ACP has been investigated for its potential as a hepatoprotective agent. A study utilized 2-ACP to evaluate its protective abilities in a mouse model of acetaminophen-induced hepatotoxicity . The compound’s ability to undergo keto-enol isomerization may contribute to its protective effects against electrophile- or oxidative stress-induced toxicity .
Organic Synthesis: Building Block
As a β-dicarbonyl compound, 2-ACP serves as a versatile building block in organic synthesis. It can be used to synthesize a variety of complex molecules due to its reactivity and the presence of multiple functional groups that can undergo further chemical transformations .
Chemical Oxidation Studies
2-ACP’s behavior under oxidation conditions has been extensively studied. It is known to form several oxidation products, such as 2-acetyl-2-hydroxycyclopentanone and 2-acetyl-2-hydroxymethylcyclopentanone, when exposed to atmospheric oxygen under thermal and photochemical conditions . These studies are crucial for understanding the stability and reactivity of β-dicarbonyl compounds.
Computational Chemistry: Conformational Analysis
2-ACP has been the subject of conformational analysis studies using density functional theory. These studies provide insights into the tautomeric composition of 2-ACP and its behavior in different solvents, which is valuable for predicting its reactivity and interactions with other molecules .
Wirkmechanismus
Target of Action
2-Acetylcyclopentanone (2-ACP) is a β-dicarbonyl compound It’s known that β-dicarbonyl compounds can interact with a variety of biological targets, including enzymes and receptors, due to their ability to undergo keto-enol isomerization .
Mode of Action
The mode of action of 2-ACP involves its ability to undergo keto-enol isomerization . This property allows it to act as a nucleophilic target for reactive electrophilic metabolites . For example, in a mouse model of acetaminophen (APAP) hepatotoxicity, 2-ACP was found to act as a surrogate nucleophilic target for the reactive electrophilic APAP metabolite N-acetyl-p-benzoquinone imine .
Biochemical Pathways
It’s known that β-dicarbonyl compounds, such as 2-acp, can provide protection in cell culture and animal models of oxidative stress . This suggests that 2-ACP may influence pathways related to oxidative stress and electrophile detoxification.
Pharmacokinetics
It’s suggested that the favorable pharmacokinetics of 2-acp help maintain effective liver concentrations during reperfusion in a rat liver model of ischemia-reperfusion injury .
Result of Action
2-ACP has been shown to provide cytoprotection in various models of oxidative stress . For instance, in a mouse model of APAP hepatotoxicity, 2-ACP was found to prevent lethality and normalize liver histologic and biochemical parameters . Similarly, in a rat liver model of ischemia-reperfusion injury, 2-ACP was found to reduce injury when injected prior to ischemia .
Action Environment
It’s worth noting that the effectiveness of 2-acp in reducing ischemia-reperfusion injury was found to be dependent on the timing of its administration , suggesting that the physiological environment at the time of administration may influence its action.
Safety and Hazards
2-Acetylcyclopentanone is classified as a combustible liquid . It has a flash point of 72 °C . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .
Eigenschaften
IUPAC Name |
2-acetylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5(8)6-3-2-4-7(6)9/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWDNIFICGLKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862730 | |
| Record name | Cyclopentanone, 2-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylcyclopentanone | |
CAS RN |
1670-46-8 | |
| Record name | 2-Acetylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanone, 2-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetylcyclopentanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentanone, 2-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentanone, 2-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2-acetylcyclopentanone (2-ACP) exhibits its protective effects primarily through its enolate form. This carbanionic moiety acts as a nucleophile, effectively scavenging toxic electrophiles such as acrolein, 4-hydroxy-2-nonenal, and N-acetyl-p-benzoquinone imine (NAPQI), which are implicated in various pathogenic conditions including drug-induced toxicity and oxidative stress. [, ]. Specifically, in the case of acetaminophen (APAP) hepatotoxicity, 2-ACP acts as a surrogate target for the reactive electrophilic metabolite NAPQI, preventing its damaging interaction with cellular components. [] This scavenging action helps limit the downstream consequences of oxidative stress, contributing to cytoprotection. [, , ]. Additionally, the enolate form of 2-ACP can chelate metal ions, potentially interfering with metal-catalyzed free radical formation via the Fenton reaction [, , ].
A: * Molecular Formula: C7H10O2* Molecular Weight: 126.15 g/mol* Spectroscopic Data: * IR: Characteristic peaks for carbonyl groups are observed, with variations depending on the specific derivative and its tautomeric form (keto vs. enol). For instance, in 2-ACP (keto form), symmetric and asymmetric vibrational modes of the carbonyl groups are observed at 1748 and 1715 cm-1, respectively []. * NMR: The 1H and 13C NMR spectra are valuable for characterizing 2-ACP and its derivatives. Studies have utilized various NMR techniques, including DEPT, COSY, NOESY, HETCOR, and COLOC, to elucidate structural features and conformational preferences [, ]. * UV-Vis: 2-ACP exhibits absorption in the UV region. Studies have investigated the influence of solvent polarity and counter ions on the wavelength maxima (λmax) values of its d-d bands, indicating solvatochromic properties, particularly in certain heteroleptic copper(II) complexes containing 2-ACP as a ligand [].
ANone: While 2-acetylcyclopentanone itself is not widely recognized for its catalytic properties, its derivatives, particularly metal complexes incorporating 2-acetylcyclopentanoate as a ligand, have found applications in catalysis:
- Chemical Vapor Deposition (CVD): Bis(2-acetylcyclopentanoate)palladium(II) and similar complexes have been investigated as precursors for CVD of palladium thin films. These complexes exhibit suitable volatility and thermal behavior, enabling their use in depositing palladium layers for various technological applications [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


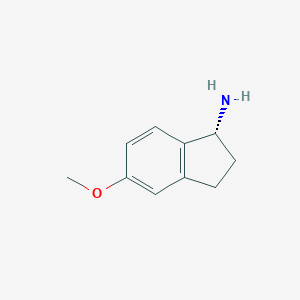
![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)

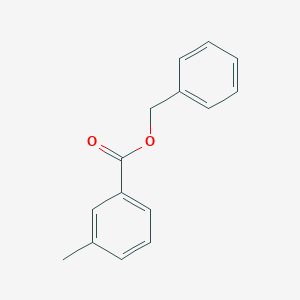
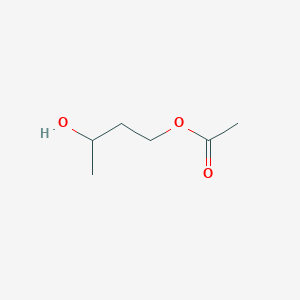

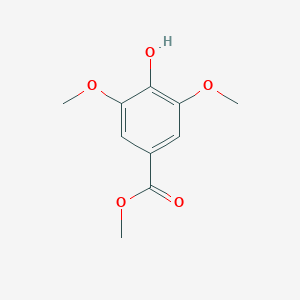
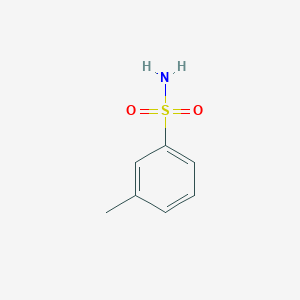


![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)
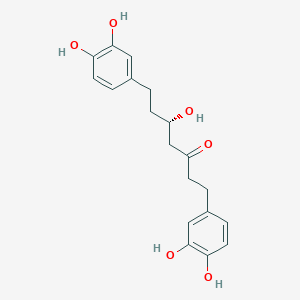
![5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B155116.png)